molecular formula C16H18N2O2 B3869755 N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea

N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B3869755
M. Wt: 270.33 g/mol
InChI Key: VIQWOXAGXRZLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to inflammation and cancer growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its relatively low toxicity. N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, one limitation of using N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential use in the treatment of pain and inflammation-related conditions, such as arthritis. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Further research is also needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, and has potential for use in the treatment of pain and inflammation-related conditions and cancer. Further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea and to identify any potential limitations or side effects of its use.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related conditions. N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2-ethylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-12-6-4-5-7-15(12)18-16(19)17-13-8-10-14(20-2)11-9-13/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQWOXAGXRZLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-3-(4-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.